molecular formula C10H9BrO5 B1333920 (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid CAS No. 20037-38-1

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid

Cat. No.: B1333920
CAS No.: 20037-38-1
M. Wt: 289.08 g/mol
InChI Key: RCDYCPFAYHFSLV-UHFFFAOYSA-N
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Description

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9BrO5 It is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid typically involves the bromination of 2-formyl-6-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The subsequent reaction with chloroacetic acid is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium thiocyanate, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in acetone, or amines in ethanol.

Major Products Formed

    Oxidation: Formation of (4-Bromo-2-carboxy-6-methoxyphenoxy)acetic acid.

    Reduction: Formation of (4-Bromo-2-hydroxymethyl-6-methoxyphenoxy)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-formylphenoxy)acetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (4-Bromo-2-methoxyphenoxy)acetic acid: Lacks the formyl group, which may influence its chemical properties and applications.

    (4-Bromo-2-formyl-6-methoxybenzoic acid): Contains a benzoic acid moiety instead of the acetic acid group, which may alter its solubility and reactivity.

Uniqueness

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid is unique due to the combination of the bromine atom, formyl group, and methoxy group on a phenoxyacetic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDYCPFAYHFSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395041
Record name (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20037-38-1
Record name (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
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